molecular formula C9H5F4NO2 B6291914 4-(1,1,2,2-Tetrafluoroethoxy)phenyl isocyanate, 99% CAS No. 60985-25-3

4-(1,1,2,2-Tetrafluoroethoxy)phenyl isocyanate, 99%

Cat. No. B6291914
CAS RN: 60985-25-3
M. Wt: 235.13 g/mol
InChI Key: RILVOZINFHQFJY-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethoxy)phenyl isocyanate, commonly known as TFEI, is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is highly flammable. TFEI is a versatile reagent that has a wide range of applications in the synthesis of organic compounds, as well as in the development of new drugs and materials.

Scientific Research Applications

TFEI has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the development of new materials, such as polymers, nanomaterials, and carbon nanotubes. TFEI is also used in the synthesis of peptides and proteins, and in the development of new drugs. Additionally, TFEI has been used in the synthesis of fluorescent probes, which are used in imaging studies.

Mechanism of Action

TFEI acts as a nucleophilic reagent, which means that it can react with an electrophilic site on a molecule. The reaction between TFEI and the electrophilic site forms a new bond, which can be used to modify the structure of the molecule. For example, TFEI can be used to form a covalent bond between two molecules, or to add a functional group to a molecule. Additionally, TFEI can be used to form a cyclic structure, which can be used to increase the stability of a molecule.
Biochemical and Physiological Effects
TFEI has been studied for its biochemical and physiological effects. In animal studies, TFEI has been shown to act as an anti-inflammatory agent, as well as a vasodilator. Additionally, TFEI has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress. TFEI has also been shown to have a protective effect against oxidative damage in cells.

Advantages and Limitations for Lab Experiments

TFEI has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is a highly reactive reagent. Additionally, TFEI can be used to modify the structure of molecules, which can be used to study the effects of structural changes on the properties of a molecule. However, TFEI is highly flammable and can be dangerous if not handled properly. Additionally, TFEI is a strong irritant and can cause skin and eye irritation if it comes into contact with skin or eyes.

Future Directions

TFEI has a wide range of applications in scientific research and has the potential to be used in the development of new drugs and materials. Additionally, TFEI can be used to modify the structure of molecules, which can be used to study the effects of structural changes on the properties of a molecule. Additionally, further research is needed to better understand the biochemical and physiological effects of TFEI, as well as to develop safer methods of handling and using TFEI. Additionally, further research is needed to develop new methods of synthesizing TFEI, as well as to develop new applications for TFEI.

Synthesis Methods

TFEI can be synthesized in two ways: by reacting 4-chlorophenyl isocyanate with 1,1,2,2-tetrafluoroethanol, or by reacting 4-chlorophenyl isocyanate with 1,1,2,2-tetrafluoroethanol and an acid catalyst. The first method is the most commonly used and involves the reaction of 4-chlorophenyl isocyanate and 1,1,2,2-tetrafluoroethanol at room temperature. The reaction is exothermic and yields a white solid product. The second method involves the addition of an acid catalyst to the reaction mixture, which increases the reaction rate and yields a higher yield of TFEI.

properties

IUPAC Name

1-isocyanato-4-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO2/c10-8(11)9(12,13)16-7-3-1-6(2-4-7)14-5-15/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILVOZINFHQFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,2-Tetrafluoroethoxy)phenylisocyanate

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